N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide
Description
N-{2,2,2-Trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide is a synthetic amide derivative characterized by a trichloroethyl group linked to a 4-chlorophenylthio moiety and a formamide functional group. Its structure combines electron-withdrawing (trichloroethyl, 4-chlorophenyl) and hydrogen-bonding (formamide) groups, making it a candidate for pharmacological and agrochemical applications.
Properties
Molecular Formula |
C9H7Cl4NOS |
|---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]formamide |
InChI |
InChI=1S/C9H7Cl4NOS/c10-6-1-3-7(4-2-6)16-8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15) |
InChI Key |
IJIKGWHRAOHEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(C(Cl)(Cl)Cl)NC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide typically involves the reaction of 4-chlorothiophenol with 2,2,2-trichloroethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines , alcohols , and thiols can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The trichloromethyl group is particularly reactive and can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Benzamide Derivatives (AMG Series)
Key Compounds :
- AMG2504 : 4-Nitro-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide
- AMG5445 : 4-Methoxy-substituted benzamide
- AMG7160 : 4-Bromo-substituted benzamide
Structural Differences :
- The AMG series shares the trichloroethyl-(4-chlorophenyl)sulfanyl backbone but varies in the benzamide ring substituents (nitro, methoxy, bromo, or hydrogen).
Pharmacological Activity :
- For example, AMG2504 and AMG7160 show differential inhibition of human vs. rat TRPA1 channels due to steric and electronic effects of substituents .
- Key Finding : Electron-withdrawing groups (e.g., nitro in AMG2504) enhance binding affinity, while bulkier substituents (bromo in AMG7160) may reduce species compatibility.
Table 1 : Benzamide Derivatives Comparison
| Compound | Substituent | TRPA1 Inhibition (Human) | TRPA1 Inhibition (Rat) |
|---|---|---|---|
| AMG2504 | 4-NO₂ | High | Moderate |
| AMG5445 | 4-OCH₃ | Moderate | Low |
| AMG7160 | 4-Br | Moderate | Low |
| AMG9090 | H | Low | Low |
Acrylamide and Cinnamamide Derivatives (S5 and S6)
Key Compounds :
- S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide
- S6 : N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide
Structural Differences :
- S5 and S6 replace the formamide group with acrylamide/cinnamamide moieties and introduce thiourea linkages.
Thiadiazole Derivatives
Key Compound :
- N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide
Structural Differences :
- Incorporates a 1,3,4-thiadiazole ring linked via a thiourea group instead of the sulfanyl or formamide functionalities.
Other Amide and Sulfonamide Derivatives
Examples :
- N-(4-Chlorophenyl)formamide : Exhibits phase transitions under thermal stress, transitioning from disordered to ordered crystalline states .
- 4-Methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide : A structural isomer with a methyl-substituted benzamide group. Its safety data indicate 100% purity and GHS-compliant handling requirements .
- 2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide : Demonstrates anti-conformations in solid-state geometries, with intermolecular hydrogen bonding influencing crystal packing .
Key Differences :
- Formamide vs. Benzamide : Formamide derivatives (e.g., N-(4-chlorophenyl)formamide) prioritize hydrogen-bonding interactions, while benzamides (e.g., AMG series) emphasize aromatic stacking.
- Sulfonamides : Sulfonyl groups (e.g., in 2,2,2-trimethylacetamide derivatives) enhance thermal stability but reduce bioavailability due to higher polarity .
Biological Activity
N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following attributes:
- Molecular Formula : C9H7Cl4NOS
- Molecular Weight : 319.0 g/mol
- IUPAC Name : N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]formamide
- Canonical SMILES : C1=CC(=CC=C1SC(C(Cl)(Cl)Cl)NC=O)Cl
This structure includes a trichloromethyl group and a chlorophenyl group linked by a thioether bond, which contributes to its chemical reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 31.25 - 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These findings suggest that this compound may possess promising antibacterial and antimycobacterial properties, warranting further investigation into its mechanism of action and therapeutic potential.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : Similar compounds have shown the ability to interfere with bacterial protein synthesis pathways.
- Cell Membrane Disruption : The presence of multiple chlorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into and disrupt bacterial membranes.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted at Carnegie Mellon University evaluated the antimicrobial efficacy of various chlorinated compounds. The results highlighted that compounds structurally related to this compound exhibited significant activity against resistant strains of bacteria.
Case Study 2: Toxicological Assessment
Another research effort focused on the toxicological profile of chlorinated compounds. It was found that exposure to high concentrations could lead to cytotoxic effects in mammalian cell lines. The study emphasized the need for careful dosage considerations when exploring therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
